N-(4-Aminobutyl)-2,2-dihydroxyacetamide
Description
N-(4-Aminobutyl)-2,2-dihydroxyacetamide is a polyfunctional organic compound characterized by a central acetamide core substituted with a 4-aminobutyl group and two hydroxyl groups. The structural formula (C₆H₁₃N₂O₃) combines hydrophilic (hydroxyl, amino) and hydrophobic (butyl chain) moieties, enabling diverse interactions in chemical and biological systems. This compound is hypothesized to exhibit enhanced solubility and bioavailability compared to simpler acetamide derivatives due to its polar substituents.
Properties
CAS No. |
111880-62-7 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4-8-5(9)6(10)11/h6,10-11H,1-4,7H2,(H,8,9) |
InChI Key |
VADXQRWCAWMBCF-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)C(O)O)CN |
Canonical SMILES |
C(CCNC(=O)C(O)O)CN |
Synonyms |
Acetamide, N-(4-aminobutyl)-2,2-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Solubility: The 4-aminobutyl chain and hydroxyl groups in the target compound likely enhance water solubility compared to aromatic analogs like N-(4-hydroxyphenyl)acetamide .
Bioactivity: The dual hydroxyl groups may confer antioxidant or metal-chelating properties, analogous to hydroxy-substituted acetamides . The aminobutyl chain could facilitate interactions with biological membranes or enzymes, similar to aminoethyl derivatives .
Synthetic Complexity: Introducing both amino and hydroxyl groups may require multi-step synthesis with protective group strategies, as seen in compounds like N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
